2,3-Dihydro-5-hydroxy-2,2-dipentyl-4,6-di-tert-butylbenzofuran

atherosclerosis LDL oxidation macrophage

2,3-Dihydro-5-hydroxy-2,2-dipentyl-4,6-di-tert-butylbenzofuran (BO-653, CAS 157360-23-1) is a fully synthetic, small-molecule phenolic antioxidant belonging to the 2,3-dihydro-5-hydroxybenzofuran class. It was computationally designed by Chugai Pharmaceutical to combine the radical-scavenging potency of α-tocopherol with the high lipophilicity and LDL partitioning of probucol, while avoiding probucol's HDL-lowering liability.

Molecular Formula C26H44O2
Molecular Weight 388.6 g/mol
CAS No. 157360-23-1
Cat. No. B1242438
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2,3-Dihydro-5-hydroxy-2,2-dipentyl-4,6-di-tert-butylbenzofuran
CAS157360-23-1
Synonyms2,3-dihydro-5-hydroxy-2,2-dipentyl-4,6-di-tert-butylbenzofuran
4,6-di-tert-butyl-2,3-dihydro-2,2-dipentyl-5-benzofuranol
BO 653
BO-653
Molecular FormulaC26H44O2
Molecular Weight388.6 g/mol
Structural Identifiers
SMILESCCCCCC1(CC2=C(O1)C=C(C(=C2C(C)(C)C)O)C(C)(C)C)CCCCC
InChIInChI=1S/C26H44O2/c1-9-11-13-15-26(16-14-12-10-2)18-19-21(28-26)17-20(24(3,4)5)23(27)22(19)25(6,7)8/h17,27H,9-16,18H2,1-8H3
InChIKeyAGURKSYKTJQPNA-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

BO-653 (CAS 157360-23-1): A Defined Lipophilic Benzofuranol Antioxidant Engineered for LDL Protection


2,3-Dihydro-5-hydroxy-2,2-dipentyl-4,6-di-tert-butylbenzofuran (BO-653, CAS 157360-23-1) is a fully synthetic, small-molecule phenolic antioxidant belonging to the 2,3-dihydro-5-hydroxybenzofuran class. It was computationally designed by Chugai Pharmaceutical to combine the radical-scavenging potency of α-tocopherol with the high lipophilicity and LDL partitioning of probucol, while avoiding probucol's HDL-lowering liability [1]. The molecule features two ortho-tert-butyl groups that sterically shield the phenolic OH, two pentyl side chains at the 2-position for membrane anchoring, and a benzofuran core that confers a lower one-electron oxidation potential than the chromanol ring of α-tocopherol [2]. BO-653 advanced to Phase 2 clinical evaluation for atherosclerosis/restenosis before discontinuation, making it a well-characterized tool compound for studying lipophilic antioxidant pharmacology [3].

BO-653 (CAS 157360-23-1) Cannot Be Replaced by Common Antioxidants: Structural Basis for Functional Non-Interchangeability


Within the phenolic antioxidant class, minor structural variations produce large functional divergences that preclude generic substitution. Replacing the two tert-butyl groups of BO-653 with methyl groups (as in BO-653M) abolishes plasma lipid peroxidation inhibitory activity, demonstrating that ortho-substituent bulk is a binary efficacy determinant, not a tunable parameter [1]. Similarly, the dipentyl side chains of BO-653 are not interchangeable with the phytyl chain of α-tocopherol: the phytyl chain excessively restricts intra-membrane mobility, reducing radical-scavenging efficacy in lipid bilayers, whereas the dimethyl analog (BOB) exhibits excessive mobility [2]. Furthermore, probucol—despite comparable lipophilicity—carries a well-documented HDL-lowering effect (up to −60% in murine models) that BO-653 reverses to a +40% HDL increase [3]. These structure-activity relationships mean that sourcing BO-653 by CAS number, rather than accepting a structurally similar alternative, is essential for experimental reproducibility.

BO-653 (CAS 157360-23-1): Head-to-Head Quantitative Differentiation Against α-Tocopherol, Probucol, and Structural Analogs


BO-653 Achieves Complete Inhibition of Macrophage-Mediated LDL Oxidation at 5 µM, a 16–40× Potency Advantage over α-Tocopherol (200 µM) and Probucol (80 µM)

In a human macrophage-mediated LDL oxidation assay, BO-653 achieved complete inhibition of lipid peroxidation at 5 µM, whereas α-tocopherol required 200 µM for full inhibition and probucol required 80 µM. At 8 µM, probucol provided only partial inhibition, and at 80 µM, α-tocopherol also gave only partial protection [1]. The quantified potency hierarchy is BO-653 (5 µM) > probucol (80 µM) > α-tocopherol (200 µM), representing a 16-fold advantage over probucol and a 40-fold advantage over α-tocopherol on a molar basis for complete inhibition.

atherosclerosis LDL oxidation macrophage antioxidant potency

BO-653-Derived Phenoxyl Radical Exhibits Superior Stability and Unidirectional α-Tocopheroxyl Radical Reduction: ESR Evidence

Electron spin resonance (ESR) spectroscopy demonstrated that the phenoxyl radical derived from BO-653 is more stable than the α-tocopheroxyl radical. Critically, BO-653 rapidly reduced α-tocopheroxyl radical back to α-tocopherol, but α-tocopherol could not reduce the BO-653-derived phenoxyl radical [1]. This unidirectional radical recycling places BO-653 above α-tocopherol in the thermodynamic antioxidant hierarchy within LDL particles. Stopped-flow ESR kinetic measurements further quantified that the rate constants for bimolecular decay of BO-653 aryloxyl radicals are significantly lower than those of α-tocopherol-derived radicals, with ortho-tert-butyl groups exerting a profound stabilizing effect [2].

radical stability electron spin resonance phenoxyl radical α-tocopherol recycling

BO-653 Increases HDL Cholesterol by 40% in C57BL/6J Mice, Whereas Probucol Decreases HDL by 60%: A Critical Divergence for Cardiovascular Models

In C57BL/6J mice maintained on a high-fat diet, BO-653 (0.5% in diet) produced a gradual increase in HDL cholesterol to a final level of +40% over 2 months. In stark contrast, probucol (1% in diet) caused a 60% decrease in HDL cholesterol beginning within the first week of administration [1]. In WHHL rabbits, BO-653 at 0.5% preserved HDL at 8.5 ± 1.2 mg/dL (vs. 8.6 ± 0.6 mg/dL control), while probucol at 1% significantly lowered HDL to 5.6 ± 0.3 mg/dL [2]. This HDL-sparing or HDL-elevating profile is mechanistically unique among lipophilic antioxidants and was a key design criterion for BO-653.

HDL cholesterol atherosclerosis lipoprotein profile in vivo efficacy

BO-653 Reduces Atherosclerotic Lesion Area by 75% in C57BL/6J Mice: Efficacy Benchmarked Against Genetic Knockout Controls

In a high-fat diet-induced atherosclerosis model using wild-type C57BL/6J mice, dietary supplementation with 0.6% BO-653 reduced the atherosclerotic lesion area by approximately 75% compared to unsupplemented controls. This effect was quantitatively comparable to the 70% lesion reduction achieved by complete genetic knockout of macrophage scavenger receptor SR-A I/II in the same study [1]. Separately, in LDL-receptor knockout mice, BO-653 (0.5% in diet) suppressed both atherosclerotic lesions and xanthoma formation, whereas probucol paradoxically exacerbated xanthomas and failed to reduce lesions in this model [2].

atherosclerotic lesion C57BL/6J mouse scavenger receptor diet-induced atherosclerosis

BO-653 Inhibits Plasma Lipid Peroxidation More Efficiently Than Vitamin E Independent of Vitamin C Status; Dimethyl Analog BO-653M Is Inactive

Oral administration of BO-653 to rats resulted in efficient incorporation into plasma and inhibition of plasma lipid peroxidation that was superior to vitamin E (α-tocopherol) regardless of whether vitamin C (ascorbate) was present or absent. In contrast, BO-653M—the direct structural analog in which the two ortho-tert-butyl groups are replaced by methyl groups—failed to inhibit plasma lipid peroxidation as efficiently as BO-653 [1]. In a randomized, placebo-controlled human clinical trial, BO-653 administered at 400 mg twice daily for 28 days protected plasma lipids from ex vivo peroxyl radical-induced oxidation, with BO-653 (50 µM in vitro) inhibiting cholesteryl ester hydroperoxide accumulation even in the presence of endogenous α-tocopherol [2].

plasma lipid peroxidation vitamin E ascorbate independence SAR

BO-653 Exhibits the Strongest Anti-HCV Activity Among All Tested Lipophilic and Hydrophilic Antioxidants, and Synergizes with PEG-IFN In Vivo

In a comparative study of antioxidant effects on hepatitis C virus (HCV) replication, BO-653 was tested alongside multiple hydrophilic and lipophilic antioxidants in HuH-7 cells bearing an HCV subgenomic replicon (FLR3-1 cells) and persistently HCV-infected HuH-7 cells (RMT-tri cells). BO-653 suppressed HCV replication in a concentration-dependent manner and displayed the strongest anti-HCV activity of all antioxidants examined. Lipophilic antioxidants as a class showed stronger anti-HCV activity than hydrophilic antioxidants [1]. In chimeric mice harboring human hepatocytes infected with HCV, the combination of BO-653 and PEG-IFN-α decreased serum HCV RNA titers more than PEG-IFN alone, demonstrating in vivo synergy with standard-of-care therapy [1].

HCV replication lipophilic antioxidant antiviral PEG-IFN synergy

BO-653 (CAS 157360-23-1): Evidence-Based Procurement Scenarios for Differentiated Scientific Utility


Atherosclerosis Research Requiring HDL-Neutral or HDL-Elevating Lipophilic Antioxidant Intervention

In any atherosclerosis study where HDL cholesterol is a measured endpoint or potential confounder, BO-653 is uniquely suitable among lipophilic antioxidants. It suppresses atherosclerotic lesion formation by ~75% in C57BL/6J mice and ~30% in WHHL rabbits while either preserving or elevating HDL levels (+40% in mice), in direct contrast to probucol which lowers HDL by 60% and exacerbates xanthomas in LDLrKO mice [1]. This scenario includes: (a) preclinical atherosclerosis models in C57BL/6J, LDLrKO, or ApoE-KO backgrounds; (b) studies testing the oxidized-LDL hypothesis where HDL-mediated reverse cholesterol transport must remain intact; (c) experiments requiring pharmacological phenocopying of SR-A I/II deficiency without genetic manipulation [2].

LDL Oxidation and Macrophage Foam Cell Formation Studies Requiring Complete Oxidation Suppression at Low Micromolar Concentrations

For in vitro models of macrophage-mediated LDL oxidation—a key step in foam cell formation and atherogenesis—BO-653 enables complete inhibition at 5 µM, compared to 80 µM for probucol and 200 µM for α-tocopherol [1]. This 16–40× potency advantage allows experimental designs where solvent (e.g., DMSO/ethanol) concentrations are minimized, reducing vehicle-related cytotoxicity artifacts. The compound is particularly suited for: (a) co-culture systems of human macrophages with LDL; (b) studies measuring TBARS, electrophoretic mobility shifts, or oxysterol generation as oxidation endpoints; (c) experiments where partial vs. complete oxidation inhibition needs to be titrated across a wide dynamic range [1].

Radical Chemistry and Antioxidant Mechanism Studies Requiring a Defined Radical Stability Hierarchy

BO-653 serves as a critical tool compound for studying the interplay between antioxidant radical stability, membrane localization, and radical recycling. The unidirectional reduction of α-tocopheroxyl radical by BO-653—coupled with the inability of α-tocopherol to reduce the BO-653 radical—establishes a defined thermodynamic hierarchy that can be exploited in ESR-based mechanistic studies [1]. Additionally, the availability of structurally defined analogs (BOB with dimethyl side chains, BO-653M with dimethyl ortho-substituents, PMC as a chromanol control) enables systematic structure-activity relationship studies of: (a) ortho-substituent effects on radical stability; (b) side chain effects on membrane mobility; (c) the interplay between Cu(II) reactivity and ascorbate synergy [2].

HCV and Viral Replication Studies Linking Cellular Redox State to Viral Life Cycle

BO-653 has demonstrated the strongest anti-HCV activity among a panel of hydrophilic and lipophilic antioxidants in both subgenomic replicon (FLR3-1) and persistent infection (RMT-tri) cell systems, and synergizes with PEG-IFN-α in chimeric mouse models [1]. This positions BO-653 as the antioxidant of choice for researchers studying: (a) the role of intracellular redox state in HCV replication; (b) antioxidant-IFN combination strategies; (c) the differential contribution of lipophilic vs. hydrophilic antioxidant compartments to antiviral activity. Procurement of BO-653 rather than generic antioxidants is essential here because the anti-HCV activity ranking showed clear dependence on both antioxidant potency and lipophilicity—properties uniquely combined in BO-653's molecular design [1].

Quote Request

Request a Quote for 2,3-Dihydro-5-hydroxy-2,2-dipentyl-4,6-di-tert-butylbenzofuran

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.